N'-(prop-2-enoyl)benzohydrazide
Overview
Description
“N’-(prop-2-enoyl)benzohydrazide” is a compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is also known as PHBH and N’-acryloylbenzohydrazide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N’-(prop-2-enoyl)benzohydrazide” is 1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“N’-(prop-2-enoyl)benzohydrazide” is a powder that is stored at room temperature . Its molecular weight is 190.2 g/mol .Scientific Research Applications
Application 1: α-glucosidase Inhibitor
- Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been designed, synthesized, and screened for their inhibitory activity toward α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
- Methods of Application/Experimental Procedures : The structure of the derivatives was confirmed using 1H- and 13C-NMR, FTIR, Mass spectrometry, and elemental analysis . The inhibitory activity of the compounds was evaluated by comparing their IC50 values with that of acarbose, a known α-glucosidase inhibitor . Fluorescence quenching was used to investigate the interaction of the inhibitors with α-glucosidase . In silico cavity detection and molecular docking were performed to find the allosteric site and key interactions between the synthesized compounds and the target enzyme .
- Results/Outcomes : All derivatives exhibited good inhibition with IC50 values in the range of 0.01 to 648.90 µM, compared with acarbose (IC50= 752.10 µM) . Compounds 7a and 7h showed significant potency with IC50 values of 0.02 and 0.01 µM, respectively . The kinetic study revealed that they are noncompetitive inhibitors toward α-glucosidase .
Application 2: Inhibitors of Enoyl ACP Reductase and DHFR
- Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and assessed as inhibitors of enoyl ACP reductase and DHFR . These enzymes play key roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 3: Antitubercular Agents
- Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and assessed as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase . These enzymes play key roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 4: Cytotoxic Activity
- Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity on human cervix carcinoma grown on a plate (HeLa cells), T-cells and on another cancer cell line L1210 cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 5: Antitubercular Agents
- Summary of Application : In a study, new series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR . These compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 6: Cytotoxic Activity
- Summary of Application : Synthesized compounds were evaluated for their cytotoxic activity on human cervix carcinoma grown on a plate (HeLa cells), T-cells and on another cancer cell line L1210 cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : The specific results or outcomes for this application are not provided in the source .
properties
IUPAC Name |
N'-prop-2-enoylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJURFDUDNBUJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(prop-2-enoyl)benzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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